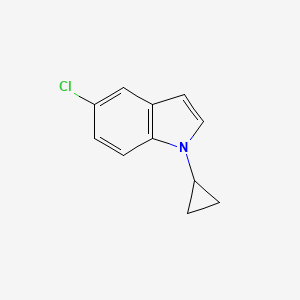

5-Chloro-1-cyclopropyl-1H-indole

Description

5-Chloro-1-cyclopropyl-1H-indole is a substituted indole derivative featuring a chlorine atom at the 5-position of the indole ring and a cyclopropyl group attached to the nitrogen at the 1-position. Indole derivatives are widely studied due to their presence in bioactive molecules, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

5-chloro-1-cyclopropylindole |

InChI |

InChI=1S/C11H10ClN/c12-9-1-4-11-8(7-9)5-6-13(11)10-2-3-10/h1,4-7,10H,2-3H2 |

InChI Key |

SXNKCSIRWOEQNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=CC3=C2C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-cyclopropyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclopropyl ketones in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, reaction efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-cyclopropyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic substitution reactions can introduce new functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-cyclopropyl-1H-indole serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification and development of new therapeutic agents targeting a range of diseases. The compound has been studied for its potential antiviral , anticancer , and antimicrobial properties, making it a valuable candidate for further research in drug discovery .

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antiviral Activity: It has shown promise in inhibiting viral replication, particularly against pathogens like SARS-CoV-2 .

- Anticancer Properties: Studies have indicated its potential to modulate cancer cell growth and induce apoptosis in various cancer types .

- Antimicrobial Effects: The compound has demonstrated efficacy against several bacterial strains, suggesting its utility in developing new antibiotics .

Chemical Synthesis

The synthesis of this compound typically involves cyclization reactions, such as the Fischer indole synthesis. This method allows for the efficient formation of the indole structure from suitable precursors. Additionally, the compound can be utilized as a building block for synthesizing more complex molecules, enhancing its versatility in chemical research.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies help identify which modifications enhance its efficacy or reduce toxicity. For example, variations in substituents on the indole ring can significantly influence its interaction with biological targets .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in industrial chemistry. Its unique properties make it suitable for developing new materials and chemical processes. The compound's stability and reactivity can be harnessed in various formulations and manufacturing processes, contributing to advancements in material science .

Case Study 1: Antiviral Research

A study published in 2023 explored the antiviral activity of this compound against SARS-CoV-2. The compound was found to inhibit viral replication effectively through specific interactions with viral proteases, highlighting its potential as a therapeutic agent against COVID-19 .

Case Study 2: Antimicrobial Development

Research conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The findings suggest that derivatives of this compound could lead to new antibiotics that address antibiotic resistance issues .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 5-Chloro-1H-indole | Indole derivative | Lacks cyclopropyl group; serves as a baseline |

| 1-Cyclopropyl-1H-indole | Indole derivative | Lacks chlorine atom; different biological activity |

| 5-Bromo-1-cyclopropyl-1H-indole | Indole derivative | Contains bromine instead of chlorine; affects reactivity |

The comparative analysis shows that while these compounds share structural similarities, their differing functional groups significantly influence their biological activities and applications.

Mechanism of Action

The mechanism of action of 5-Chloro-1-cyclopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects:

Key Observations:

- Substituent Position : The chlorine at C5 in the target compound is meta to the indole nitrogen, directing electronic effects differently than para-substituted analogs.

- Cyclopropyl vs.

- Electron-Withdrawing Groups : Fluorine (in 5-fluoro analogs) and chlorine both enhance electrophilic substitution resistance, but chlorine’s larger size may sterically block certain reactions .

Physicochemical Properties

Available data from analogs:

- Cyclopropyl Impact : The cyclopropyl group in the target compound may lower solubility in polar solvents compared to triazole-containing analogs .

Biological Activity

5-Chloro-1-cyclopropyl-1H-indole is an organic compound characterized by its unique bicyclic structure, which combines a cyclopropyl group with an indole moiety. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C_{10}H_{8}ClN

- Molecular Weight : 191.65 g/mol

- Structural Features :

- Contains a chlorine atom at the fifth position of the indole ring.

- The cyclopropyl group contributes to its chemical reactivity and potential biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antiviral Properties : Investigated for its potential in inhibiting viral replication.

- Antitumor Activity : Demonstrated efficacy against various cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary studies suggest it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

The mechanism of action for this compound involves interaction with specific molecular targets, modulating their activity to achieve desired therapeutic effects. This includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.

- Induction of Apoptosis : It has been shown to induce programmed cell death in certain cancer cells, contributing to its antitumor effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antitumor | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Potential neuroprotection |

Case Study: Antitumor Activity

In a study assessing the antitumor activity of this compound, various cancer cell lines were treated with different concentrations of the compound. The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM against different cancer cell lines, showing significant cytotoxicity compared to control groups.

This highlights its potential as a lead compound for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Comparative studies with similar indole derivatives have shown that:

- Chlorine Substitution : The presence of chlorine at the fifth position enhances biological activity compared to derivatives lacking this substitution.

- Cyclopropyl Group : This group is essential for maintaining the structural integrity and enhancing the reactivity of the compound.

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine + Cyclopropyl | High antiviral and anticancer activity |

| 5-Bromo-1-cyclopropyl-1H-indole | Bromine instead of chlorine | Reduced activity |

| 1-Cyclopropyl-1H-indole | Lacks chlorine | Lower reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.